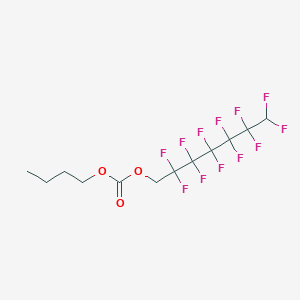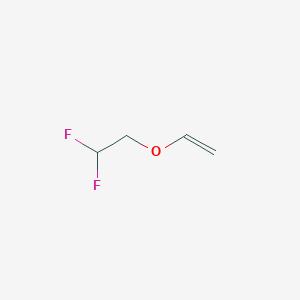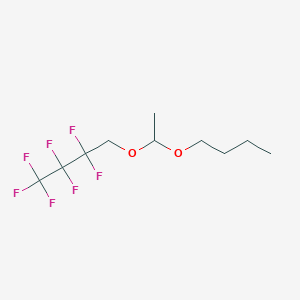
4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one is a chemical compound with the molecular formula C5H7ClO3. It is a cyclic carbonate derivative and is known for its unique structural properties. This compound is used in various scientific and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one can be synthesized through the ene-chlorination of 4,5-dimethyl-1,3-dioxol-2-one using chlorine or sulfuryl chloride. This reaction yields 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one, which can undergo allylic rearrangement to produce the desired compound . The overall yield of this process is approximately 80%.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of advanced reactors and purification systems is essential to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Rearrangement Reactions: Allylic rearrangement is a common reaction for this compound.
Common Reagents and Conditions
Chlorine or Sulfuryl Chloride: Used for ene-chlorination.
Catalysts: Various catalysts can be used to facilitate substitution and rearrangement reactions.
Major Products Formed
4-Chloro-4-methyl-5-methylene-1,3-dioxolan-2-one: An intermediate product formed during synthesis.
Various Substituted Derivatives: Depending on the reagents used, different substituted derivatives can be obtained.
Wissenschaftliche Forschungsanwendungen
4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Investigated for its potential use in biological systems and as a modifier for prodrugs.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one involves its reactivity with various molecular targets. The compound can interact with nucleophiles and electrophiles, leading to the formation of different products. The pathways involved in these reactions are influenced by the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dimethyl-1,3-dioxol-2-one: A precursor in the synthesis of 4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one.
4-Chloro-1,3-dioxolan-2-one: Another cyclic carbonate derivative with similar structural properties.
4,4-Dimethyl-1,3-dioxolan-2-one: A related compound with different substituents.
Uniqueness
This compound is unique due to its specific chlorine substitution, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized chemical products.
Eigenschaften
CAS-Nummer |
5368-01-4 |
|---|---|
Molekularformel |
C5H7ClO3 |
Molekulargewicht |
150.56 g/mol |
IUPAC-Name |
4-chloro-4,5-dimethyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C5H7ClO3/c1-3-5(2,6)9-4(7)8-3/h3H,1-2H3 |
InChI-Schlüssel |
YXLHUUKZPCMSFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(OC(=O)O1)(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amine](/img/structure/B12088388.png)


![Methyl 2-methyl-1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B12088394.png)
![7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride](/img/structure/B12088395.png)





![Benzenesulfonamide, N-[2-(1,4-dihydro-4-oxo-2-quinazolinyl)phenyl]-4-methyl-](/img/structure/B12088443.png)

